5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene to yield the isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the isoxazole ring into a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated isoxazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule compared to other similar compounds .
Properties
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYHAMUXCKCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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